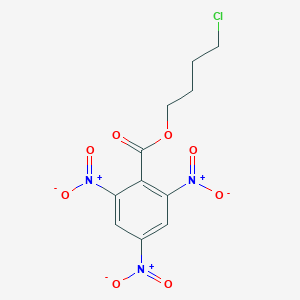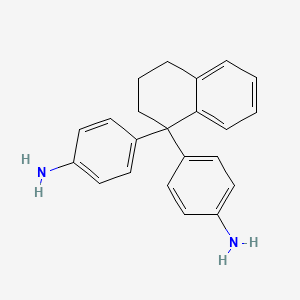
4,4'-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is an organic compound that features a tetrahydronaphthalene core with two aniline groups attached at the 4 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out using nickel catalysts under high pressure and temperature conditions . The subsequent attachment of aniline groups can be achieved through electrophilic aromatic substitution reactions using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline may involve continuous flow reactors to ensure efficient hydrogenation and substitution reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated tetrahydronaphthalene derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline has several applications in scientific research:
作用機序
The mechanism of action of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline.
Aniline: A simple aromatic amine that forms the basis for the aniline groups in the compound.
Naphthalene: The parent compound from which 1,2,3,4-tetrahydronaphthalene is derived.
Uniqueness
4,4’-(1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dianiline is unique due to its combination of a tetrahydronaphthalene core and two aniline groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
113505-07-0 |
|---|---|
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-[1-(4-aminophenyl)-3,4-dihydro-2H-naphthalen-1-yl]aniline |
InChI |
InChI=1S/C22H22N2/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)15-3-5-16-4-1-2-6-21(16)22/h1-2,4,6-14H,3,5,15,23-24H2 |
InChIキー |
YPJLCHMNNXBJRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(C1)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

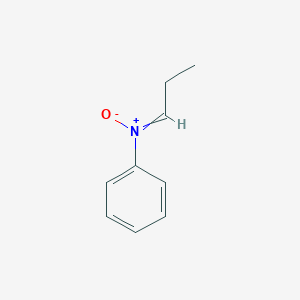
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

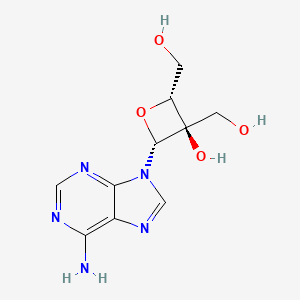
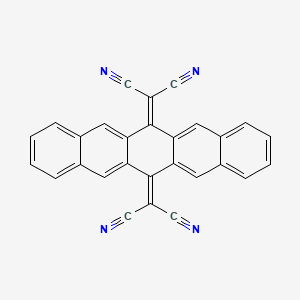
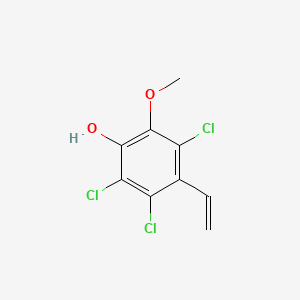
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)


